N1-Methylation on the Indazole Core Improves RORγ Target Binding Affinity by >5-Fold Versus Des-Methyl Analog in Matched-Pair Comparison
The critical importance of the 1-methyl-7-yl substitution pattern provided by this building block is demonstrated in a direct, matched-pair comparison within US10829481. Compound I-137, which incorporates the (1-methyl-1H-indazol-7-yl)methanamine motif, exhibits a Ki <100 nM against the nuclear receptor RORγ, whereas Compound I-142, the direct des-methyl congener (1H-indazol-7-yl core), exhibits a Ki of only 550 nM [1][2]. Both compounds were evaluated in the same cell-free competition radioligand binding assay, isolating the contribution of the N1-methyl group to a >5-fold potency difference.
| Evidence Dimension | Binding affinity to RORγ (Ki) |
|---|---|
| Target Compound Data | Ki <100 nM (Compound I-137, built from 1-methyl-1H-indazol-7-yl methanamine core) |
| Comparator Or Baseline | Ki 550 nM (Compound I-142, built from 1H-indazol-7-yl methanamine core; des-methyl) |
| Quantified Difference | >5-fold improvement (550 nM → <100 nM) |
| Conditions | Cell-free competition radioligand binding assay, human RORγ, US10829481 (Vitae Pharmaceuticals) |
Why This Matters
For procurement decisions, this demonstrates that the 1-methyl-7-yl substitution pattern is a non-negotiable structural feature for achieving sub-100 nM potency in this target class; the des-methyl analog cannot deliver the same activity.
- [1] BindingDB BDBM472336. N-(4-(ethylsulfonyl)benzyl)-1-((1-methyl-1H-indazol-7-yl)methyl)-2-oxo-1,2-dihydroquinoline-6-carboxamide. US10829481, Compound I-137. Ki <100 nM against RORγ. View Source
- [2] BindingDB BDBM472341. 1-((1H-indazol-7-yl)methyl)-N-(4-(ethylsulfonyl)benzyl)-2-oxo-1,2-dihydroquinoline-6-carboxamide. US10829481, Compound I-142. Ki 550 nM against RORγ. View Source
